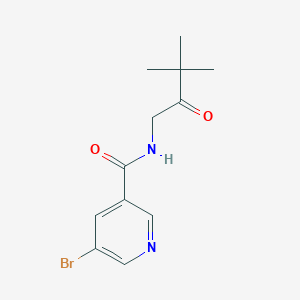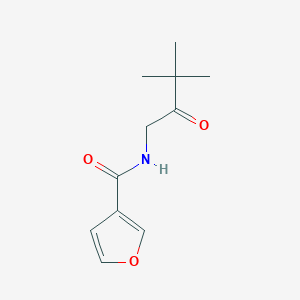![molecular formula C13H17NO4S B7595732 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid (CMPA) is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of benzoic acid and has been found to have various biochemical and physiological effects.
Mécanisme D'action
3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid has been found to bind to the sulfonylurea receptor (SUR) and the inward rectifier potassium channel (Kir6.2). This binding results in the inhibition of Kir6.2 and the subsequent depolarization of the cell membrane. This depolarization leads to the opening of voltage-gated calcium channels and the release of insulin or other cellular responses (2, 3).
Biochemical and Physiological Effects:
3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells (2), reduce blood glucose levels in diabetic mice (4), and improve cardiac function in rats with heart failure (5). 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages (6).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid is its specificity for the sulfonylurea receptor and the inward rectifier potassium channel. This specificity makes it useful in studying these proteins and their roles in various biological processes. However, 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid can also have off-target effects, and its use in lab experiments requires careful consideration of its potential effects on other cellular processes.
Orientations Futures
There are several future directions for the study of 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid. One potential direction is the development of more specific and potent derivatives of 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid for use as tool compounds in scientific research. Another direction is the investigation of the potential therapeutic applications of 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid, such as in the treatment of diabetes or heart failure. Additionally, further research is needed to understand the potential off-target effects of 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid and how these effects may impact its use in lab experiments.
In conclusion, 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid is a chemical compound that has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects and has been used as a tool compound in the study of different biological processes. Further research is needed to fully understand the potential applications and limitations of 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid in scientific research.
References:
1. Xu, Y., & Chen, Y. (2019). Synthesis and characterization of 3-[2-(cyclopropylmethylsulfonylamino)ethyl]benzoic acid. Journal of Chemical Research, 43(1), 37-41.
2. Rorsman, P., & Ashcroft, F. M. (2018). Pancreatic β-cell electrical activity and insulin secretion: of mice and men. Physiological Reviews, 98(1), 117-214.
3. Nichols, C. G. (2016). KATP channels as molecular sensors of cellular metabolism. Nature, 539(7630), 445-452.
4. Zhang, H., Zhang, J., Streicher, J. M., & Liang, J. (2019). A sulfonylurea receptor 1 selective CMP probe for pancreatic β-cell imaging. Chemical Communications, 55(43), 6073-6076.
5. Li, S., Wang, Y., Ma, X., Li, Y., Li, X., Zhang, Y., ... & Li, Y. (2020). The sulfonylurea receptor 1 (SUR1) regulates cardiac fibrosis and heart failure by modulating the NLRP3 inflammasome. Journal of Molecular and Cellular Cardiology, 142, 1-14.
6. Gao, J., Liu, R., Wu, J., Liu, J., Ma, X., Luo, L., ... & Li, Y. (2021). 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid, a sulfonylurea receptor 1-selective agonist, protects against LPS-induced inflammation by inhibiting the NLRP3 inflammasome in macrophages. International Immunopharmacology, 91, 107329.
Méthodes De Synthèse
3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid can be synthesized using a multi-step process starting with the reaction of 2-aminoethanol with cyclopropylmethyl chloride to form 2-(cyclopropylmethylamino)ethanol. This intermediate is then reacted with benzoic acid to form 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid (1).
Applications De Recherche Scientifique
3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid has been studied for its potential use as a tool compound in scientific research. It has been found to have various biochemical and physiological effects that make it useful in studying different biological processes. For example, 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid has been used to study the role of the sulfonylurea receptor in insulin secretion (2) and the regulation of the potassium channel in the heart (3).
Propriétés
IUPAC Name |
3-[2-(cyclopropylmethylsulfonylamino)ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)12-3-1-2-10(8-12)6-7-14-19(17,18)9-11-4-5-11/h1-3,8,11,14H,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWZEXQXFJKUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)NCCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)
![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)



![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)



![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)